4,5-dimethyl-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride
CAS No.: 2094302-64-2
Cat. No.: VC5872005
Molecular Formula: C9H17Cl2N3
Molecular Weight: 238.16
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2094302-64-2 |
|---|---|
| Molecular Formula | C9H17Cl2N3 |
| Molecular Weight | 238.16 |
| IUPAC Name | 4,5-dimethyl-2-pyrrolidin-2-yl-1H-imidazole;dihydrochloride |
| Standard InChI | InChI=1S/C9H15N3.2ClH/c1-6-7(2)12-9(11-6)8-4-3-5-10-8;;/h8,10H,3-5H2,1-2H3,(H,11,12);2*1H |
| Standard InChI Key | LVWJDMDZBPBRDA-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(N1)C2CCCN2)C.Cl.Cl |
Introduction
Structural Characteristics and Molecular Properties
The compound’s structure comprises a five-membered imidazole ring substituted at positions 4 and 5 with methyl groups and at position 2 with a pyrrolidine moiety. The dihydrochloride form enhances its solubility in polar solvents, a critical factor for bioavailability in pharmacological applications. The pyrrolidine ring introduces chirality, which may influence its interactions with biological targets.
Table 1: Molecular Properties of 4,5-Dimethyl-2-(pyrrolidin-2-yl)-1H-imidazole Dihydrochloride
| Property | Value |
|---|---|
| CAS Number | 2094302-64-2 |
| Molecular Formula | |
| Molecular Weight | 238.16 g/mol |
| IUPAC Name | 4,5-dimethyl-2-pyrrolidin-2-yl-1H-imidazole; dihydrochloride |
| Key Functional Groups | Imidazole, pyrrolidine, methyl |
The stereochemistry of the pyrrolidine substituent (2S,4R in related derivatives) has been shown to affect binding affinity in kinase inhibitors, suggesting that the spatial arrangement of this compound’s substituents could modulate its pharmacological profile.
Synthesis and Manufacturing
The synthesis of 4,5-dimethyl-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride typically involves a multi-step process:
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Imidazole Ring Formation: Condensation of glyoxal with ammonia and methylamine derivatives yields the 4,5-dimethyl-1H-imidazole precursor.
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Pyrrolidine Substitution: Nucleophilic substitution or coupling reactions introduce the pyrrolidine group at position 2 of the imidazole ring.
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Salt Formation: Treatment with hydrochloric acid converts the free base into the dihydrochloride salt, improving stability and solubility.
Industrial-scale production is facilitated by suppliers such as Suizhou Jiake Chemical Co. and HangZhou DHiBiO Co., which specialize in custom synthesis for pharmaceutical intermediates .
Biological Activity and Mechanistic Insights
Imidazole derivatives are renowned for their diverse pharmacological activities, including:
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Kinase Inhibition: Structural analogs such as 2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole demonstrate Wee1 kinase inhibition (IC ≈ 0.5–2 μM), a mechanism exploited in cancer therapy to override DNA damage checkpoints.
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Antimicrobial Effects: The methyl-imidazole scaffold disrupts microbial cell membranes, with MIC values against Staphylococcus aureus reported at 8–16 μg/mL for similar compounds.
Table 2: Comparative Bioactivity of Imidazole-Pyrrolidine Derivatives
| Compound | Target | IC/MIC | Application |
|---|---|---|---|
| 4,5-Dimethyl-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride | Not reported | Pending | Research chemical |
| 2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole | Wee1 kinase | 0.7 μM | Oncology |
| 4,5-Dimethyl-1H-imidazole | Microbial membranes | 12 μg/mL | Antibacterial |
The absence of published IC values for 4,5-dimethyl-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride highlights the need for targeted biochemical assays to elucidate its therapeutic potential.
Industrial and Research Applications
Pharmaceutical Development
The compound’s structural similarity to kinase inhibitors positions it as a candidate for:
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Oncology: Potentiation of DNA-damaging chemotherapeutics by disrupting cell cycle checkpoints.
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Neuropharmacology: Modulation of GABA receptors due to the imidazole moiety’s affinity for neurotransmitter-binding sites.
Chemical Biology
Researchers utilize this derivative as a:
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Building Block: For synthesizing combinatorial libraries targeting heterocyclic drug discovery.
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Probe Molecule: To study protein-ligand interactions in enzymology assays .
| Supplier | Location | Specialty |
|---|---|---|
| Suizhou Jiake Chemical Co. | China | Bulk pharmaceutical intermediates |
| CNH Technologies, Inc. | United States | Custom synthesis |
| Nidhi Organics P. Ltd. | India | API manufacturing |
| ReAgent | United Kingdom | Laboratory-scale production |
Pricing typically ranges from $50–$200 per gram, depending on purity (95–99%) and order volume .
Future Directions and Research Opportunities
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Mechanistic Studies: Elucidate the compound’s interactions with cancer-related kinases (e.g., Wee1, CDK2) through crystallography and molecular docking.
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Optimization: Modify the pyrrolidine substituent to enhance selectivity and reduce off-target effects.
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Toxicological Profiling: Assess acute and chronic toxicity in preclinical models to establish safety margins.
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